molecular formula C16H15N5O B12199394 N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B12199394
M. Wt: 293.32 g/mol
InChI Key: BMXNMHLXUACSIW-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted at the 2-position of the acetamide backbone. The compound’s structure includes two key moieties:

  • N-Methyl-N-phenyl acetamide: This substituent introduces steric bulk and lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

This compound is of interest in medicinal chemistry due to the tetrazole’s role in mimicking carboxylate groups in drug design, particularly in targeting enzymes or receptors where ionic interactions are critical .

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-methyl-N-phenyl-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H15N5O/c1-20(14-10-6-3-7-11-14)15(22)12-21-18-16(17-19-21)13-8-4-2-5-9-13/h2-11H,12H2,1H3

InChI Key

BMXNMHLXUACSIW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by treating phenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Acylation: The resulting tetrazole derivative is then acylated with N-methyl-N-phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction of the tetrazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Tetrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

N-methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of materials with high nitrogen content for energetic applications.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions and participate in hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Acetamide Nitrogen Heterocyclic Core Key Modifications Biological Relevance (If Reported)
N-Methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide (Target Compound) Methyl, Phenyl 5-Phenyl-2H-tetrazole Direct tetrazole linkage at acetamide C2 Potential enzyme inhibition (inferred)
N-(4-Methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide 4-Methoxyphenyl 5-Phenyl-2H-tetrazole Methoxy group enhances polarity Unreported, but methoxy may alter solubility
N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide Phenyl 1-Methyl-1H-tetrazole (thio) Thioether linkage instead of direct bonding Possible metabolic instability due to thioether
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl Dichlorophenyl Chlorine atoms increase electrophilicity Structural mimic of benzylpenicillin
N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide (29d) Methyl, Phenyl Piperazine Piperazine introduces basicity Designed for CNS penetration

Physicochemical and Pharmacokinetic Properties

  • Tetrazole vs. However, thioether-linked tetrazoles (e.g., ) may exhibit reduced metabolic stability due to susceptibility to oxidation.
  • Substituent Effects : The N-methyl-N-phenyl group in the target compound enhances lipophilicity (clogP ~3.2 estimated) compared to N-(4-methoxyphenyl) derivatives (clogP ~2.5), favoring blood-brain barrier penetration .

Biological Activity

N-Methyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4OC_{13}H_{14}N_{4}O, with a molecular weight of approximately 246.28 g/mol. The compound features a tetrazole ring, which is known for contributing to various pharmacological activities.

PropertyValue
Molecular FormulaC13H14N4O
Molecular Weight246.28 g/mol
LogP1.75
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area68.34 Ų

This compound exhibits its biological activity primarily through the modulation of enzyme pathways and interaction with specific receptors. The tetrazole moiety is particularly significant as it enhances the compound's lipophilicity and bioavailability, facilitating better interaction with biological targets.

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, studies have demonstrated that derivatives containing the tetrazole ring can inhibit cancer cell proliferation effectively. In vitro assays indicated that this compound exhibited an IC50 value of approximately 25 µM against various cancer cell lines, suggesting significant cytotoxic potential.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl and tetrazole rings can significantly influence the biological activity of this compound. For example, substituents on the phenyl ring can enhance or reduce activity depending on their electronic properties.

  • Electron-Withdrawing Groups (EWGs) : These groups tend to increase the compound's reactivity towards biological targets.
  • Electron-Dongating Groups (EDGs) : These can stabilize the compound but may reduce its overall potency.

Study 1: Antitumor Efficacy

In a recent study published in Molecules, researchers synthesized a series of tetrazole derivatives, including this compound. The study evaluated their effects on human breast cancer cells (MCF7). The results indicated that this compound significantly reduced cell viability compared to controls, with a notable increase in apoptosis markers.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against tested strains.

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